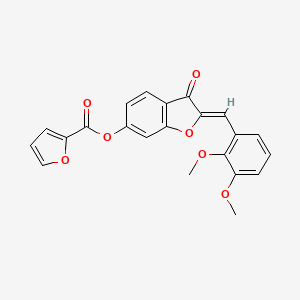

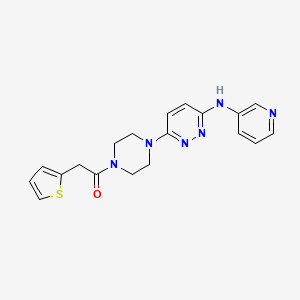

![molecular formula C11H17N3O B2650676 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine CAS No. 2199317-05-8](/img/structure/B2650676.png)

2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine” is likely to be a derivative of pyrazine, which is a basic aromatic ring present in many important classes of compounds. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a methoxy group, which can influence the compound’s solubility and reactivity .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazine ring with a methoxy-substituted piperidine ring attached at the 2-position. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the basic piperidine nitrogen could influence its solubility, while the aromatic pyrazine ring could influence its stability and reactivity .Scientific Research Applications

Determination of Methoxypyrazines in Wines

Methoxypyrazines like 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine are significant in wine chemistry, influencing the aroma and flavor profile of various wines. Allen et al. (1994) reported the first quantitative analysis of methoxypyrazines in red wines, highlighting their impact on wine flavor, especially in Australian and New Zealand Cabernet Sauvignon and Bordeaux blends. The study utilized stable isotope dilution gas chromatography-mass spectrometry for precise measurements and concluded that these compounds exceed their sensory detection threshold in water, confirming their role in contributing to wine flavor (Allen, Lacey, & Boyd, 1994).

Methoxypyrazines in Sauvignon Blanc Grapes and Wines

Lacey et al. (1991) identified and quantified three methoxypyrazines in Sauvignon blanc wine and juice samples from various regions. The study revealed that 2-Methoxy-3-(2-methylpropyl)pyrazine was consistently the major methoxypyrazine present in all wines and juice samples. The research provided insights into the varietal characteristics of Sauvignon blanc, emphasizing the importance of these compounds in the wine's aroma and flavor profile (Lacey, Allen, Harris, & Brown, 1991).

Biological Roles and Warning Odour Function of Pyrazines

Pyrazines, including this compound, have been associated with a warning odor function in the biological realm. Guilford et al. (1987) demonstrated that naive hatchling chicks exhibit a neophobic ‘alerting’ reaction when exposed to 2-methoxy-3-isobutylpyrazine, indicating that these compounds can serve as alerting or warning signals to predators like birds. The study provides evidence of the ecological interactions and defensive mechanisms involving pyrazines (Guilford, Nicol, Rothschild, & Moore, 1987).

Pyrazines as Warning Odour Components in Insects

Rothschild et al. (1984) identified 2-Methoxy-3-alkylpyrazines in various insects, including the Monarch butterfly and moths of the genera Zygaena and Amata. The study highlighted the variability in pyrazine content and its correlation with larval food-plants, discussing the role of these compounds as components of a generalized warning system in aposematic (warningly colored) insects. This research underscores the ecological significance of methoxypyrazines in predator-prey interactions and chemical defense (Rothschild, Moore, & Brown, 1984).

Methoxypyrazines in Red Wines: Occurrence and Sensory Contribution

Allen et al. (1995) explored the occurrence of methoxypyrazines in red wines, particularly focusing on the sensory detection thresholds of 2-methoxy-3-(1-methylethyl)pyrazine compared to other methoxypyrazines. The research highlighted the potential of certain methoxypyrazines to contribute more strongly to the aroma of the wine, depending on their concentration and the wine's composition. This study adds to the understanding of the nuanced role of methoxypyrazines in wine flavor and aroma (Allen, Lacey, & Boyd, 1995).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine” would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)methoxy]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14-6-2-10(3-7-14)9-15-11-8-12-4-5-13-11/h4-5,8,10H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJIIUNYWAXNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

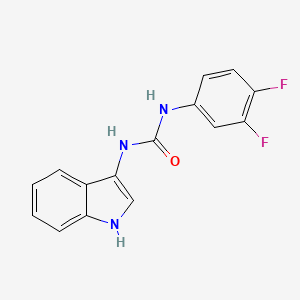

![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)

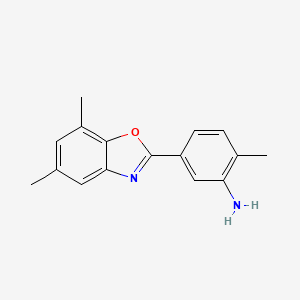

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2650599.png)

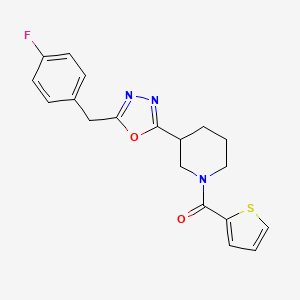

![3-[(2-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2650604.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2650605.png)

![2-Cyclopropyl-1-[1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2650607.png)

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)